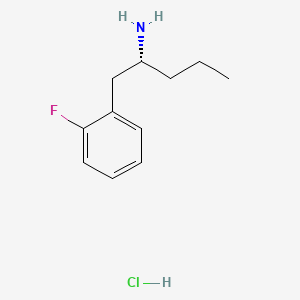
(2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride is a chiral amine compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of a fluorine atom on the phenyl ring can significantly influence the compound’s chemical properties and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzaldehyde and a suitable chiral amine precursor.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-fluorobenzaldehyde and the chiral amine precursor.
Reduction: The intermediate is then subjected to reduction conditions to form the desired amine.
Hydrochloride Salt Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction may produce secondary or tertiary amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: It could serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry: The compound may find applications in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the fluorine atom can enhance binding affinity and selectivity. The compound may modulate signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-1-(2-chlorophenyl)pentan-2-amine hydrochloride: Similar structure with a chlorine atom instead of fluorine.
(2R)-1-(2-bromophenyl)pentan-2-amine hydrochloride: Similar structure with a bromine atom instead of fluorine.
(2R)-1-(2-methylphenyl)pentan-2-amine hydrochloride: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (2R)-1-(2-fluorophenyl)pentan-2-amine hydrochloride can impart unique properties, such as increased metabolic stability, enhanced binding affinity, and altered electronic effects compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C11H17ClFN |
|---|---|
Poids moléculaire |
217.71 g/mol |
Nom IUPAC |
(2R)-1-(2-fluorophenyl)pentan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H16FN.ClH/c1-2-5-10(13)8-9-6-3-4-7-11(9)12;/h3-4,6-7,10H,2,5,8,13H2,1H3;1H/t10-;/m1./s1 |
Clé InChI |
YGCMJDFEEXYDAS-HNCPQSOCSA-N |
SMILES isomérique |
CCC[C@H](CC1=CC=CC=C1F)N.Cl |
SMILES canonique |
CCCC(CC1=CC=CC=C1F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole](/img/structure/B11833121.png)
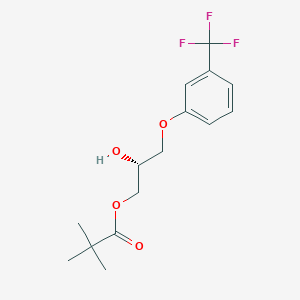
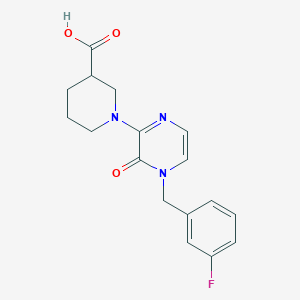
![Carbamic acid, N-[(1S)-2-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(4-fluorobenzoyl)-2-thiazolyl]-1-pyrrolidinyl]-2-oxoethyl]amino]-1-methyl-2-oxoethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11833142.png)
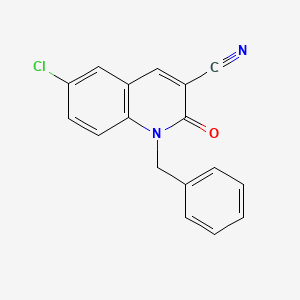
![Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester](/img/structure/B11833150.png)
![1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine](/img/structure/B11833153.png)

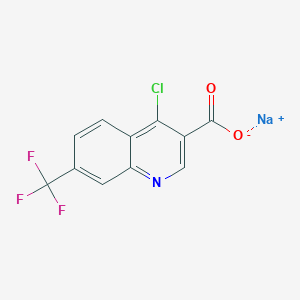
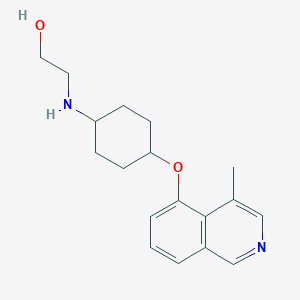
![4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11833183.png)
![tert-Butyl 3-bromo-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate](/img/structure/B11833190.png)
